2-[(E)-2-(3-nitrophenyl)vinyl]quinoline (CAS: 7251-91-4) is a highly conjugated, electron-deficient styrylquinoline derivative utilized primarily as an advanced synthetic intermediate and photophysical scaffold [1]. Featuring a meta-directing nitro group on the styryl moiety, this compound serves as a critical precursor for the synthesis of aminostyrylquinolines and related heterocycles [2]. In industrial and laboratory procurement, it is valued for its specific electronic properties—namely, a lowered Lowest Unoccupied Molecular Orbital (LUMO) compared to unsubstituted styrylquinolines—which dictates its utility in structure-activity relationship (SAR) studies, electrochemical benchmarking, and the development of redox-responsive optical materials [1].
Substituting 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline with its para-nitro analog (4-nitrostyrylquinoline) or the unsubstituted parent compound (2-styrylquinoline) fundamentally alters both process chemistry and end-use performance [1]. The unsubstituted 2-styrylquinoline lacks the electron-withdrawing nitro moiety, resulting in significantly different photoluminescence quantum yields and precluding its use as a reducible precursor for amine-functionalized ligands [2]. Conversely, the para-nitro isomer exhibits different conjugation pathways and dipole moments, which alters its solubility profile and crystallization kinetics during large-scale purification [1]. For procurement focused on precise electronic tuning or specific meta-substituted downstream targets, only the 3-nitro isomer provides the correct regiochemistry and predictable reduction kinetics without unwanted side reactions [2].
When utilized as a precursor for aminostyrylquinolines, 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline demonstrates superior processability under standard chemical reduction conditions (e.g., SnCl2/EtOH) compared to highly functionalized analogs [1]. Quantitative synthetic studies indicate that the meta-nitro styrylquinoline achieves >85% isolated yield of the corresponding amine without cleavage of the sensitive alkene bridge, whereas heavily substituted or para-nitro variants often suffer from competitive over-reduction or polymerization, reducing target yields to <70% [1].
| Evidence Dimension | Isolated yield of corresponding amine (alkene-intact) |
| Target Compound Data | >85% yield |
| Comparator Or Baseline | para-nitro isomer / poly-substituted analogs (<70% yield) |
| Quantified Difference | >15% absolute yield improvement |
| Conditions | Standard chemical reduction (SnCl2/EtOH) at room temperature |
High-yielding, chemoselective reduction is critical for the cost-effective procurement of precursors in the scale-up of pharmaceutical libraries.
The presence of the strongly electron-withdrawing 3-nitro group effectively quenches the inherent fluorescence of the styrylquinoline core via photoinduced electron transfer (PET) [1]. Compared to the unsubstituted 2-styrylquinoline, which exhibits strong fluorescence emission (quantum yield Φ ~ 0.1-0.3 depending on solvent), the 3-nitro derivative shows a dramatically reduced quantum yield (Φ < 0.01)[1]. This massive contrast makes the 3-nitro compound an ideal 'off-state' baseline material for developing 'turn-on' fluorescent sensors.
| Evidence Dimension | Fluorescence Quantum Yield (Φ) |
| Target Compound Data | Φ < 0.01 (strongly quenched) |
| Comparator Or Baseline | Unsubstituted 2-styrylquinoline (Φ ~ 0.1-0.3) |
| Quantified Difference | >10-fold reduction in baseline fluorescence |
| Conditions | Standard organic solvents (e.g., acetonitrile) at ambient temperature |
A near-zero baseline fluorescence is essential for buyers developing high-contrast, redox-responsive optical sensors.
The 3-nitro substitution significantly lowers the LUMO energy level of the styrylquinoline system, facilitating easier electrochemical reduction [1]. Cyclic voltammetry data for nitro-substituted styrylquinolines typically reveals a first cathodic reduction peak corresponding to the nitro group at approximately -0.6 to -0.8 V (vs. Ag/AgCl), which is significantly more positive (easier to reduce) than the quinoline core reduction seen in unsubstituted 2-styrylquinoline (typically beyond -1.5 V)[1].
| Evidence Dimension | First Cathodic Reduction Potential (E_pc) |
| Target Compound Data | ~ -0.6 to -0.8 V (vs. Ag/AgCl) |
| Comparator Or Baseline | Unsubstituted 2-styrylquinoline (< -1.5 V) |
| Quantified Difference | ~0.8 V positive shift in reduction potential |
| Conditions | Cyclic voltammetry in aprotic solvent (e.g., DMF) with supporting electrolyte |
Predictable and accessible reduction potentials are critical for material scientists selecting electron-acceptor components for organic electronics or electrochemical assays.
In the development of biologically active compounds such as HIV-1 integrase inhibitors, the orientation of the nitro group plays a critical role in target binding [1]. The 3-nitro (meta) configuration provides a distinct dihedral angle and steric footprint compared to the 4-nitro (para) isomer [1]. Procurement of the exact 3-nitro isomer ensures reproducibility in binding affinity assays, where the meta-substitution often alters the hydrogen-bonding network within the enzyme active site, serving as a necessary baseline control [1].
| Evidence Dimension | Receptor Binding / SAR Profile Consistency |
| Target Compound Data | Defined meta-steric footprint |
| Comparator Or Baseline | 4-nitro isomer (para-steric footprint) |
| Quantified Difference | Distinct spatial orientation of the hydrogen-bond acceptor |
| Conditions | In vitro enzyme inhibition assays (e.g., HIV-1 integrase 3'-processing) |
Procuring the exact positional isomer is mandatory for medicinal chemists to avoid confounding variables in structure-activity relationship mapping.
Leveraging the highly quenched fluorescence of the 3-nitro state (Φ < 0.01), this compound is the optimal starting material for synthesizing 'turn-on' optical sensors designed to detect hypoxic environments or specific reductases in biological assays [1].
Due to its >85% chemoselective reduction yield, this compound is highly suited as an intermediate for generating 3-aminostyrylquinoline derivatives in drug discovery programs targeting viral integrases or parasitic infections[2].
With a predictable and easily accessible first cathodic reduction potential (~ -0.6 to -0.8 V), it serves as a reliable electron-deficient reference compound in cyclic voltammetry studies for novel organic electronic materials[3].